molecular formula C14H11FN4OS B11204735 1-(3-fluorophenyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

1-(3-fluorophenyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11204735
M. Wt: 302.33 g/mol
InChI Key: DBTPKOFPQFYNBH-UHFFFAOYSA-N
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Description

1-(3-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a triazole ring, a fluorophenyl group, and a thiophene moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a fluorophenyl group using a suitable fluorinating agent.

    Attachment of the Thiophene Moiety: The thiophene group is introduced through a nucleophilic substitution reaction, where a thiophene derivative reacts with the triazole intermediate.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions: 1-(3-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the triazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

1-(3-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(3-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological effect. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
  • 1-(3-CHLOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
  • 1-(3-BROMOPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE

Uniqueness: 1-(3-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to the presence of the fluorophenyl group, which imparts specific electronic and steric properties to the molecule. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H11FN4OS

Molecular Weight

302.33 g/mol

IUPAC Name

1-(3-fluorophenyl)-N-(thiophen-2-ylmethyl)triazole-4-carboxamide

InChI

InChI=1S/C14H11FN4OS/c15-10-3-1-4-11(7-10)19-9-13(17-18-19)14(20)16-8-12-5-2-6-21-12/h1-7,9H,8H2,(H,16,20)

InChI Key

DBTPKOFPQFYNBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=C(N=N2)C(=O)NCC3=CC=CS3

Origin of Product

United States

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